Acetanilide, 2-fluoro-N-methyl-2',4',5'-trichloro-
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Overview
Description
2-Fluoro-N-methyl-2’,4’,5’-trichloroacetanilide is a chemical compound with the molecular formula C9H7Cl3FNO. It is known for its unique structure, which includes a fluorine atom, three chlorine atoms, and a methyl group attached to an acetanilide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-methyl-2’,4’,5’-trichloroacetanilide typically involves the reaction of 2,4,5-trichloroaniline with fluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-methyl-2’,4’,5’-trichloroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding amide derivative .
Scientific Research Applications
2-Fluoro-N-methyl-2’,4’,5’-trichloroacetanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-methyl-2’,4’,5’-trichloroacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms can influence its binding affinity and selectivity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
2-Fluoro-5-nitrotoluene: Similar in structure but with a nitro group instead of an acetanilide core.
4-Fluoro-2-methoxy-5-nitroaniline: Contains a methoxy and nitro group, differing significantly in its chemical properties.
Uniqueness: 2-Fluoro-N-methyl-2’,4’,5’-trichloroacetanilide is unique due to its specific combination of fluorine, chlorine, and methyl groups attached to an acetanilide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
10015-99-3 |
---|---|
Molecular Formula |
C9H7Cl3FNO |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
2-fluoro-N-methyl-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C9H7Cl3FNO/c1-14(9(15)4-13)8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3 |
InChI Key |
DVNXDHROJIFEFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CF |
Origin of Product |
United States |
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